1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one

Description

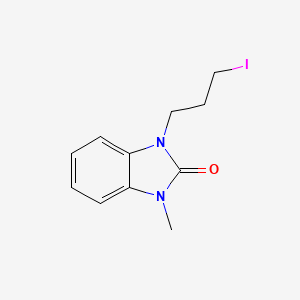

1,3-Dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one is a benzimidazolone derivative characterized by a 3-iodopropyl substituent at the N1 position and a methyl group at the N3 position.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-iodopropyl)-3-methylbenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN2O/c1-13-9-5-2-3-6-10(9)14(11(13)15)8-4-7-12/h2-3,5-6H,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPVEAJIYCFESN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=O)CCCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 1,3-dihydro-3-methyl-2H-benzimidazol-2-one.

Alkylation: The benzimidazole derivative is then alkylated using 1,3-diiodopropane under basic conditions to introduce the 3-iodopropyl group.

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction reactions, leading to different oxidation states of the compound.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted benzimidazole derivatives can be obtained.

Oxidation Products: Oxidation can lead to the formation of benzimidazole N-oxides.

Reduction Products: Reduction can yield benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity : The compound has shown promise in inhibiting microbial growth, making it a candidate for developing new antibiotics. Its mechanism may involve disrupting essential metabolic processes in microbial cells.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through specific signaling pathways, suggesting its potential as an anticancer agent.

-

Organic Synthesis

- Building Block for Complex Molecules : Due to its unique structure and reactivity, 1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one serves as an intermediate in synthesizing more complex organic compounds. It can be utilized in various chemical reactions, including substitution and coupling reactions .

- Pharmaceutical Development

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,3-Dihydro-1-(4-chlorobutyl)-3-methyl-benzimidazol | Chlorine substitution instead of iodine | Exhibits different biological activity profiles |

| 5-Iodo-2-methylbenzimidazole | Iodine substitution at a different position | Different reactivity and potential applications |

| 1-Methylbenzimidazole | Lacks the propyl group | Simpler structure; primarily studied for basic research |

This table highlights how variations in substitution can lead to significant differences in biological activity and potential applications.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antimicrobial Studies : A recent study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, indicating its potential as a new antibiotic.

- Cancer Research : In vitro studies have shown that the compound can effectively induce apoptosis in specific cancer cell lines by activating caspase pathways .

Mechanism of Action

The mechanism of action of 1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The iodine substituent in the target compound significantly impacts its molecular weight (approximately 389.2 g/mol, estimated based on analogs) and polarity compared to halogenated analogs:

- 1-(3-Chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one (CAS 62780-84-1): Molecular weight 250.72 g/mol, melting point 42–44°C, and pKa 0.66 .

- 1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one (CAS 864267-63-0): Molecular weight 311.6 g/mol (estimated), higher density due to bromine .

- 1,3-Dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one (CAS 62780-92-1): Hydroxyl group increases hydrophilicity (water solubility ~16 µg/mL at pH 7.4) compared to iodine’s lipophilic nature .

*Estimated based on structural analogs.

Thermal and Stability Profiles

Nitro and nitramino derivatives of benzimidazolones (e.g., from ) exhibit high thermal stability (decomposition >250°C), suggesting the target compound may share similar thermostability due to its aromatic core. However, the iodine atom could lower thermal stability compared to nitro groups .

Key Research Findings

- Halogen Influence : Iodine’s large atomic radius and polarizability may enhance binding to biological targets (e.g., ion channels) compared to chlorine or bromine analogs .

- Radiopharmaceutical Potential: The 3-iodopropyl group is a candidate for radioiodination (e.g., ¹²³I/¹²⁵I labeling) in diagnostic imaging, a feature absent in non-iodinated analogs .

- Synthetic Challenges : Iodine’s poor leaving-group ability compared to bromine or chlorine may necessitate harsher reaction conditions for further functionalization .

Biological Activity

1,3-Dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one, with the CAS number 62780-94-3, is a member of the benzimidazole family. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and comparisons with similar compounds.

- Molecular Formula : C13H15I N2O

- Molecular Weight : 316.14 g/mol

- Structure : The compound features a benzimidazole core with an iodine substituent that may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of benzimidazole derivatives. For instance:

- A study showed that related compounds displayed significant antibacterial activity against various strains, suggesting that structural modifications can enhance efficacy against microbial targets .

Anticancer Activity

The anticancer properties of benzimidazole derivatives have been extensively studied:

- A recent investigation found that compounds similar to this compound exhibited promising antitumor activity in vitro. In particular, these compounds were effective in inhibiting cell proliferation in multiple cancer cell lines .

The biological effects of this compound are attributed to its interaction with cellular targets:

- It is believed to inhibit critical enzymes involved in metabolic processes within microbial cells and cancer cells. This inhibition can lead to disrupted cellular functions and ultimately cell death .

Study 1: Antitumor Efficacy

In a study focused on the antitumor activity of benzimidazole derivatives, this compound was evaluated alongside other analogs. The results indicated a significant reduction in cell viability across three tested cancer cell lines, showcasing an IC50 value indicative of its potent activity .

Study 2: Antimicrobial Effects

Another study assessed the antimicrobial effects of various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that modifications at the iodine position enhanced the compound's antibacterial potency compared to non-substituted analogs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other benzimidazole derivatives:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|---|

| This compound | Structure | Yes | Yes | 6.26 |

| 1-(3-Bromopropyl)-1H-benzimidazol-2(3H)-one | Structure | Moderate | Moderate | 20.46 |

| 1-(3-Chloropropyl)-1H-benzimidazol-2(3H)-one | Structure | Low | Low | >30 |

Q & A

Basic: What synthetic routes are commonly employed to introduce the 3-iodopropyl group into benzimidazol-2-one derivatives?

To introduce the 3-iodopropyl group, researchers typically start with alkylation of the benzimidazol-2-one core using halogenated precursors. For example:

- Alkylation with 1-bromo-3-chloropropane followed by halogen exchange (e.g., substituting chlorine with iodine via Finkelstein reaction) .

- Direct use of 3-iodopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) to avoid side reactions like elimination .

Key considerations : Control reaction temperature (≤80°C) to minimize decomposition of the iodopropyl group. Purification via silica gel chromatography (eluent: 5–10% EtOAc/hexane) is recommended to isolate the product .

Basic: How is the structure of 1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one confirmed experimentally?

A multi-technique approach is essential:

- NMR spectroscopy :

- ¹H NMR : Look for characteristic signals:

- δ 3.1–3.4 ppm (m, CH₂ groups in iodopropyl chain).

- δ 1.8–2.2 ppm (m, CH₃ from the methyl group).

- ¹³C NMR : Confirm iodine’s inductive effect on adjacent carbons (e.g., C-I at ~5–10 ppm) .

- Mass spectrometry : Observe the molecular ion peak ([M+H]⁺) matching the molecular formula (C₁₂H₁₄IN₂O).

- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Advanced: What challenges arise in resolving stereoisomers during the synthesis of iodopropyl-substituted benzimidazolones?

Stereochemical control is critical when introducing substituents:

- Racemization risk : Use low-temperature conditions (-78°C) during alkylation to preserve stereochemistry .

- Chromatographic separation : Employ chiral columns (e.g., Chiralpak IA/IB) with hexane:IPA (90:10) to resolve enantiomers .

- Crystallography : Single-crystal X-ray diffraction can confirm absolute configuration, as demonstrated for similar benzimidazole derivatives .

Advanced: How can computational methods optimize reaction conditions for benzimidazolone derivatives?

Density functional theory (DFT) at the B3LYP/6-31G* level aids in:

- Transition state analysis : Predict regioselectivity during alkylation (e.g., favoring N1 over N3 substitution) .

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize ionic intermediates and improve yields .

- Reaction barriers : Identify optimal temperatures to avoid side reactions (e.g., elimination of HI) .

Basic: What are the best practices for handling and storing 3-iodopropyl benzimidazolone derivatives?

- Storage : Seal in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent iodine loss via photodecomposition or hydrolysis .

- Handling : Use gloves and fume hoods to avoid exposure to volatile iodine byproducts.

- Stability testing : Monitor decomposition via TLC or HPLC every 3 months .

Advanced: How can contradictory NMR data for iodopropyl benzimidazolones be resolved?

Contradictions often arise from dynamic processes or impurities:

- Variable-temperature NMR : Identify rotational barriers in the iodopropyl chain (e.g., coalescence temperature studies) .

- 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of protons .

- High-resolution MS : Rule out isotopic interference (e.g., ¹²⁷I vs. ¹²⁹I) .

Basic: What analytical techniques are used to quantify iodine content in these derivatives?

- ICP-MS : Provides ppm-level sensitivity for iodine quantification.

- Ion chromatography : Validate iodide release under hydrolytic conditions (pH 7.4 buffer, 37°C) .

Advanced: What strategies improve yields in multi-step syntheses of iodopropyl benzimidazolones?

- One-pot reactions : Combine alkylation and halogen exchange steps to reduce intermediate isolation (e.g., using NaI in acetone) .

- Microwave-assisted synthesis : Shorten reaction times (e.g., from 24h to 2h at 100°C) while maintaining >80% yield .

- Flow chemistry : Enhance reproducibility for scale-up by controlling residence time and temperature gradients .

Basic: How is the purity of intermediates monitored during synthesis?

- TLC : Use UV-active plates with EtOAc/hexane (1:4) to track reaction progress.

- HPLC : C18 columns with acetonitrile/water gradients (60:40 to 90:10) resolve closely eluting impurities .

Advanced: What pharmacological assays are relevant for evaluating iodopropyl benzimidazolones?

- Enzyme inhibition : Test acetylcholinesterase (AChE) inhibition using Ellman’s method, comparing IC₅₀ values to known inhibitors .

- Cellular uptake : Radiolabel with ¹²⁵I for biodistribution studies in vitro (e.g., HEK293 cells) .

- Molecular docking : Simulate binding to target proteins (e.g., AChE active site) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.